An In-depth Technical Guide to 1-(2,2-Difluoroethyl)azetidin-3-amine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 1-(2,2-Difluoroethyl)azetidin-3-amine: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Azetidines
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among these, saturated nitrogen-containing heterocycles have proven to be of exceptional value. The azetidine ring, a four-membered aza-heterocycle, has emerged as a "privileged scaffold" due to its unique combination of properties. Its inherent ring strain and three-dimensional character can confer conformational rigidity, which can lead to enhanced metabolic stability and improved binding affinity to biological targets.[1][2]
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and receptor binding affinity.[3] The introduction of a 2,2-difluoroethyl group onto the azetidine nitrogen of 3-aminoazetidine marries the benefits of both the azetidine core and fluorination. This modification is anticipated to influence the electronic properties and metabolic fate of the molecule, making 1-(2,2-difluoroethyl)azetidin-3-amine a highly attractive building block for the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of its chemical structure, physical properties, synthesis, characterization, and potential applications for researchers and drug development professionals.
Chemical Identity and Molecular Structure
1-(2,2-Difluoroethyl)azetidin-3-amine is a synthetic organic compound that is typically available as a free base or in various salt forms to enhance its stability and handling. The distinct forms of this compound are critical to recognize for experimental design and interpretation.
-
Free Base: The primary form of the molecule.
-
Dihydrochloride Salt: A common salt form where both the primary amine and the azetidine nitrogen are protonated.[4][5]
-
Bis(trifluoroacetic acid) Salt: Another salt form encountered in synthetic and purification procedures.[6]
The core structure consists of a central four-membered azetidine ring substituted at the 1-position with a 2,2-difluoroethyl group and at the 3-position with a primary amine.
Diagram 1: Chemical Structure of 1-(2,2-Difluoroethyl)azetidin-3-amine
A 2D representation of the chemical structure of 1-(2,2-Difluoroethyl)azetidin-3-amine.
Table 1: Chemical Identifiers and Molecular Properties
| Property | 1-(2,2-Difluoroethyl)azetidin-3-amine (Free Base) | 1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride | 1-(2,2-Difluoroethyl)azetidin-3-amine bis(trifluoroacetic acid) |
| CAS Number | 1343973-39-6[7] | 1630907-11-7[4][5] | 2102412-76-8[6] |
| Molecular Formula | C5H10F2N2 | C5H12Cl2F2N2[4][5] | C9H12F8N2O4[6] |
| Molecular Weight | 136.15 g/mol | 209.06 g/mol [4] | 364.19 g/mol [6] |
| Canonical SMILES | C1C(N(C1)CC(F)F)N | C1C(N(C1)CC(F)F)N.Cl.Cl[5] | C(C(F)F)N1CC(C1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| InChI Key | Not readily available | VBJNEVWOQUYIFD-UHFFFAOYSA-N[5] | Not readily available |
Physical and Chemical Properties
Experimentally determined physical properties for 1-(2,2-difluoroethyl)azetidin-3-amine and its salts are not widely published in the scientific literature. However, we can infer and predict certain properties based on its structure and data from analogous compounds.
Table 2: Predicted and Inferred Physical Properties
| Property | Free Base (Predicted/Inferred) | Dihydrochloride Salt (Predicted/Inferred) |
| Appearance | Likely a colorless to pale yellow liquid.[8] | Likely a white to off-white solid. |
| Boiling Point | Estimated to be in the range of 150-180 °C at atmospheric pressure, based on similarly sized and functionalized amines. | Decomposes upon heating. |
| Melting Point | Not applicable. | Expected to be a crystalline solid with a melting point likely above 150 °C. |
| Solubility | Predicted to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO.[8][9] | Expected to be highly soluble in water and soluble in methanol. Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate. |
| pKa | The pKa of the conjugate acid is predicted to be in the range of 7-8. The electron-withdrawing difluoroethyl group will lower the basicity of the azetidine nitrogen compared to unsubstituted azetidine (pKa ~11.3).[10] | Not applicable. |
Causality Behind Predicted Properties
-
Basicity (pKa): The gem-difluoro group on the ethyl substituent is strongly electron-withdrawing. This inductive effect reduces the electron density on the azetidine nitrogen, making its lone pair less available for protonation. Consequently, the basicity of the tertiary amine is significantly reduced compared to a non-fluorinated analogue.[10] The primary amine at the 3-position is expected to have a pKa typical for a primary amine on a small ring, likely in the range of 8-9.
-
Solubility: The presence of two nitrogen atoms capable of hydrogen bonding suggests good solubility in protic solvents like water and alcohols for the free base.[11] The salt forms, being ionic, are expected to have enhanced aqueous solubility. For sparingly soluble compounds in aqueous buffers, first dissolving in an organic solvent like DMSO or DMF is a common practice.[9]
Synthesis and Purification
Diagram 2: Proposed Synthetic Workflow
A plausible synthetic workflow for 1-(2,2-Difluoroethyl)azetidin-3-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and would require optimization.
Step 1: Synthesis of tert-butyl (1-(2,2-difluoroethyl)azetidin-3-yl)carbamate (N-Alkylated Intermediate)
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To a solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate or diisopropylethylamine (2.0-3.0 eq).
-
To this suspension, add 2,2-difluoroethyl trifluoromethanesulfonate or a similar reactive 2,2-difluoroethylating agent (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated intermediate.
Step 2: Synthesis of 1-(2,2-Difluoroethyl)azetidin-3-amine (Deprotection)
-
Dissolve the purified tert-butyl (1-(2,2-difluoroethyl)azetidin-3-yl)carbamate from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, at 0 °C.
-
Allow the reaction to warm to room temperature and stir until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
If the hydrochloride salt is desired, it can be isolated at this stage. For the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH) to a high pH, and extract with an organic solvent.
-
Dry the organic extracts, filter, and concentrate to yield the free base.
Step 3: Purification and Salt Formation
-
The free base can be purified by distillation under reduced pressure.
-
For the dihydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same or a miscible solvent. The resulting precipitate can be collected by filtration, washed with a cold solvent, and dried.
Spectroscopic Characterization (Predicted)
While specific spectral data for 1-(2,2-difluoroethyl)azetidin-3-amine is not publicly available, the expected NMR and mass spectrometry features can be predicted based on its structure.
Table 3: Predicted NMR and Mass Spectrometry Data
| Technique | Predicted Observations |
| ¹H NMR | - -CHF₂: A triplet of triplets (tt) around 5.8-6.2 ppm due to coupling with the adjacent methylene protons and the two fluorine atoms. - -CH₂-CHF₂: A triplet of doublets (td) around 2.8-3.2 ppm. - Azetidine ring protons: Complex multiplets in the region of 2.5-4.0 ppm.[13] - -NH₂: A broad singlet, the chemical shift of which is dependent on solvent and concentration. |
| ¹³C NMR | - -CHF₂: A triplet around 115-120 ppm due to one-bond C-F coupling. - -CH₂-CHF₂: A triplet around 55-60 ppm due to two-bond C-F coupling. - Azetidine ring carbons: Peaks in the range of 40-60 ppm.[14] |
| ¹⁹F NMR | A doublet of triplets (dt) in the region of -120 to -130 ppm. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z 136 for the free base. - Fragmentation: Expect loss of fragments such as -NH₂, -CH₂CHF₂, and cleavage of the azetidine ring.[15] |
| Mass Spectrometry (ESI) | - [M+H]⁺: A prominent ion at m/z 137 for the free base. |
Applications in Drug Discovery and Medicinal Chemistry
The 1-(2,2-difluoroethyl)azetidin-3-amine scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The azetidine moiety provides a rigid and three-dimensional structural element, while the difluoroethyl group can enhance metabolic stability and modulate physicochemical properties.
Potential therapeutic areas where this scaffold could be employed include:
-
Oncology: As a component of kinase inhibitors or other targeted therapies.[16]
-
Infectious Diseases: In the development of novel antibacterial or antiviral agents.[17][18]
-
Central Nervous System (CNS) Disorders: The polarity and size of the molecule may allow for blood-brain barrier penetration.
-
Metabolic Diseases: Fluorinated azetidines have been investigated as dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.[3]
The primary amine at the 3-position serves as a versatile synthetic handle for further functionalization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships.
Safety and Handling
Based on information for the free base (CAS 1343973-39-6), 1-(2,2-difluoroethyl)azetidin-3-amine is classified as a flammable liquid and can cause severe skin corrosion.[7] Therefore, appropriate safety precautions must be taken during handling.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.
-
Handling: Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
In Case of Contact: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
Conclusion
1-(2,2-Difluoroethyl)azetidin-3-amine represents a strategically important building block for contemporary drug discovery. Its unique combination of a strained azetidine ring and a metabolically robust difluoroethyl group offers medicinal chemists a valuable tool to design novel therapeutic agents with potentially improved pharmacological profiles. While detailed experimental data on its physical properties and synthesis are still emerging, the principles outlined in this guide provide a solid foundation for its effective use in research and development. As the demand for sp³-rich, fluorinated scaffolds continues to grow, the utility of 1-(2,2-difluoroethyl)azetidin-3-amine in generating next-generation pharmaceuticals is poised to expand significantly.
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